N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methoxyphenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit mitochondrial function in tumor cells, leading to cell death under glucose starvation conditions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,3-BENZODIOXOL-5-YL)-1-((SEC-BUTYLAMINO)CARBONYL)VINYL)BENZAMIDE: Shares a similar benzodioxole moiety but differs in its functional groups and overall structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains a benzodioxole moiety but has different substituents and applications.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O7S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C23H22N2O7S/c1-15-11-19(33(27,28)25-16-3-6-18(29-2)7-4-16)8-10-20(15)30-13-23(26)24-17-5-9-21-22(12-17)32-14-31-21/h3-12,25H,13-14H2,1-2H3,(H,24,26) |
InChI Key |
YHHFXRQYGSFCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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